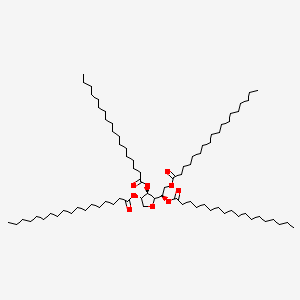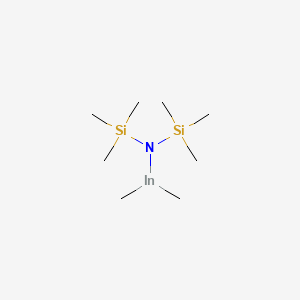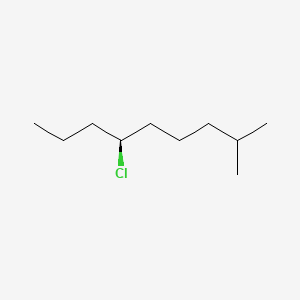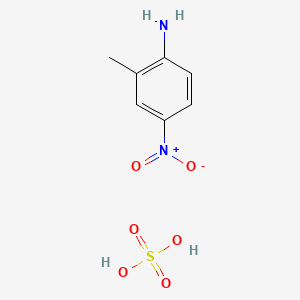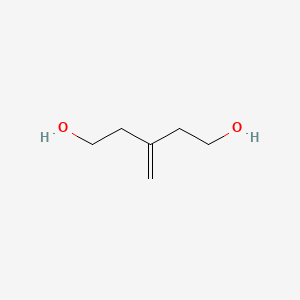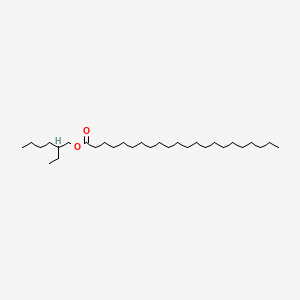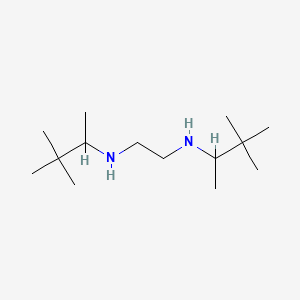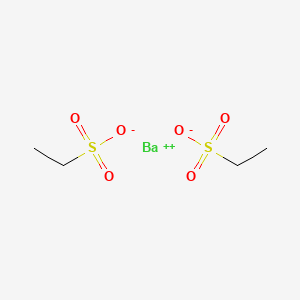
Barium di(ethanesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium di(ethanesulphonate): is an inorganic compound with the chemical formula Ba(C₂H₄SO₃)₂ . It is a barium salt of ethanesulphonic acid and is known for its applications in various industrial and scientific fields. This compound is typically found as a white crystalline powder and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium di(ethanesulphonate) can be synthesized through the reaction of barium hydroxide with ethanesulphonic acid. The reaction is typically carried out in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with ethanesulphonic acid to form barium di(ethanesulphonate) and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of barium di(ethanesulphonate) involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting solution is evaporated to obtain the crystalline product.
Chemical Reactions Analysis
Types of Reactions: Barium di(ethanesulphonate) primarily undergoes precipitation reactions. When mixed with solutions containing sulfate ions, it forms barium sulfate as a precipitate. This reaction is represented by the equation:
Ba(C₂H₄SO₃)₂ (aq) + Na₂SO₄ (aq) → BaSO₄ (s) + 2 NaC₂H₄SO₃ (aq)
Common Reagents and Conditions:
Reagents: Sodium sulfate, sulfuric acid, and other sulfate-containing compounds.
Conditions: Aqueous medium, room temperature.
Major Products:
Barium sulfate (BaSO₄): A white, insoluble solid.
Sodium ethanesulphonate (NaC₂H₄SO₃): A soluble byproduct.
Scientific Research Applications
Chemistry: Barium di(ethanesulphonate) is used as a reagent in various chemical reactions, particularly in the synthesis of other barium compounds. It is also employed in analytical chemistry for the qualitative and quantitative analysis of sulfate ions.
Biology and Medicine: In biological research, barium di(ethanesulphonate) is used as a contrast agent in imaging studies due to its ability to absorb X-rays. This property makes it useful in diagnostic procedures such as gastrointestinal tract imaging.
Industry: Industrially, barium di(ethanesulphonate) is used in the production of barium-based pigments and coatings. It is also utilized in the manufacturing of certain types of glass and ceramics.
Mechanism of Action
The mechanism of action of barium di(ethanesulphonate) in imaging studies involves its high atomic number, which allows it to absorb X-rays effectively. When ingested or administered, it enhances the contrast of the gastrointestinal tract in radiographic images, making it easier to visualize abnormalities.
Comparison with Similar Compounds
Barium sulfate (BaSO₄): Used as a contrast agent in medical imaging.
Barium chloride (BaCl₂): Used in the purification of brine solutions and in the production of other barium compounds.
Barium carbonate (BaCO₃): Used in the ceramics industry and as a rat poison.
Uniqueness: Barium di(ethanesulphonate) is unique due to its specific application in sulfate ion analysis and its solubility in water, which distinguishes it from other barium compounds like barium sulfate that are insoluble.
Properties
CAS No. |
74113-46-5 |
|---|---|
Molecular Formula |
C4H10BaO6S2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
barium(2+);ethanesulfonate |
InChI |
InChI=1S/2C2H6O3S.Ba/c2*1-2-6(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI Key |
SNRJTBPNYHAMIY-UHFFFAOYSA-L |
Canonical SMILES |
CCS(=O)(=O)[O-].CCS(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


